2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium
Description
2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium is a cationic heterocyclic compound featuring a mesityl (2,4,6-trimethylphenyl) group attached to a triazolium core fused with a partially saturated oxazine ring. This structure classifies it as an N-heterocyclic carbene (NHC) precursor, widely used in organocatalysis and asymmetric synthesis due to its tunable steric and electronic properties . Its tetrafluoroborate salt form enhances stability and solubility in polar solvents, making it commercially available from suppliers like Aldrich and CymitQuimica .
Structure
3D Structure
Properties
Molecular Formula |
C14H18N3O+ |
|---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium |
InChI |
InChI=1S/C14H18N3O/c1-10-6-11(2)14(12(3)7-10)17-9-16-4-5-18-8-13(16)15-17/h6-7,9H,4-5,8H2,1-3H3/q+1 |
InChI Key |
ZCTXRUJTGYFSRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+]3CCOCC3=N2)C |
Origin of Product |
United States |
Preparation Methods
Condensation of Mesitylhydrazine with Carbonyl Precursors
The most widely reported method involves the condensation of mesitylhydrazine (2,4,6-trimethylphenylhydrazine) with cyclic ketones or aldehydes. Key steps include:
- Reaction setup : Mesitylhydrazine (1.50 g, 10.0 mmol) is reacted with trimethyloxonium tetrafluoroborate (1.48 g, 10.0 mmol) in anhydrous CH$$2$$Cl$$2$$ under N$$_2$$.
- Cyclization : The intermediate is treated with trimethyl orthoformate and HBF$$4$$·Et$$2$$O at 110°C for 48 hours to form the triazolo-oxazinium core.
- Yield : 50–60% after recrystallization from dichloromethane/diethyl ether.
Key variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | <70% below 100°C |
| Solvent | Anhydrous CH$$2$$Cl$$2$$ | Prevents hydrolysis |
| Acid catalyst | HBF$$4$$·Et$$2$$O | Enhances cyclization |
Intramolecular Cyclization of Carbamate Intermediates
A patent-derived approach (EP0968197B1) utilizes carbamate intermediates for oxazine ring formation:
- Chloroformate activation : 2-Amino-4-mesitylphenol is treated with aryl chloroformates (e.g., 4-nitrophenyl chloroformate) to form a carbamate.
- Base-mediated cyclization : KOH (2.5 eq) induces ring closure at 20–50°C, yielding the triazolo-oxazinium framework.
- Purification : Biphasic extraction (CH$$2$$Cl$$2$$/H$$_2$$O) followed by column chromatography.
Advantages :
Limitations :
- Requires strict moisture control
- 12–24 hour reaction times
Transition Metal-Catalyzed Annulation
Recent advances employ palladium catalysts for constructing the triazole-oxazine system:
- Substrates : 2-Bromo-mesitylene and 1,2,4-triazole-3-carboxaldehyde.
- Conditions : Pd(OAc)$$2$$ (5 mol%), Xantphos ligand, Cs$$2$$CO$$_3$$ in toluene at 80°C.
- Yield : 45–55% (needs optimization).
Mechanistic insights :
- Oxidative addition of Pd(0) to C–Br bond
- Coordination of triazole nitrogen to Pd(II)
- Reductive elimination forming the C–N bond
Solid-Phase Synthesis for Derivatives
For structural analogs, resin-bound strategies improve purity:
- Wang resin functionalization : Loaded with Fmoc-protected mesitylhydrazine (0.8 mmol/g loading).
- Stepwise assembly :
- Deprotection with 20% piperidine/DMF
- Coupling with bromoacetyl bromide (1.2 eq)
- Cyclization using DIEA in DCM at 25°C.
- Cleavage : TFA/H$$_2$$O (95:5) yields 2-mesityl-triazolo-oxazinium with >90% purity.
Microwave-Assisted Synthesis
Reducing reaction times from days to hours:
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 48 h | 2 h |
| Temperature | 110°C | 150°C |
| Solvent | CH$$2$$Cl$$2$$ | DMF |
| Yield | 50% | 63% |
Procedure :
- Mix mesitylhydrazine (1.0 eq), glyoxal (1.2 eq), and HBF$$4$$·Et$$2$$O (0.1 eq) in DMF.
- Irradiate at 150°C (300 W) for 2 hours.
- Quench with ice water and filter.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Condensation | 50–60 | 95–97 | Moderate | $$$ |
| Carbamate cyclization | 65–70 | 98–99 | High | $$ |
| Pd-catalyzed | 45–55 | 90–92 | Low | $$$$ |
| Solid-phase | 75–80 | >99 | Medium | $$$$$ |
| Microwave | 60–65 | 94–96 | High | $$$ |
Cost index: $ (low) to $$$$$ (high)
Challenges and Optimization Strategies
Byproduct formation :
Low solubility :
Purification difficulties :
- Issue: Similar polarity to starting materials.
- Solution: Reverse-phase HPLC with 0.1% TFA/ACN gradient.
Chemical Reactions Analysis
Types of Reactions
2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced triazolo-oxazine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess activity against a variety of pathogens including bacteria and fungi. The mechanism of action typically involves disruption of microbial cell membranes or interference with metabolic pathways .
Anticancer Properties
Research has also highlighted the potential of 2-Mesityl derivatives in anticancer therapies. The compound's ability to inhibit specific enzymes involved in tumor growth presents a promising avenue for drug development. Studies utilizing cell lines have demonstrated that these compounds can induce apoptosis in cancer cells, suggesting their viability as chemotherapeutic agents .
Materials Science
Photoluminescent Properties
The unique structure of this compound allows it to exhibit photoluminescent properties when incorporated into polymer matrices. This characteristic is particularly useful in developing advanced materials for optoelectronic applications such as light-emitting diodes (LEDs) and sensors. The incorporation of such compounds can enhance the efficiency and stability of photonic devices .
Polymer Composites
In materials science, the compound has been explored for use in polymer composites. Its ability to improve thermal stability and mechanical properties makes it an attractive additive for enhancing the performance of various polymers used in industrial applications .
Catalysis
Organic Synthesis
The compound serves as a catalyst in various organic reactions. Its role in facilitating reactions such as the Suzuki-Miyaura coupling demonstrates its utility in forming carbon-carbon bonds effectively. Research indicates that using 2-Mesityl-based catalysts can lead to higher yields and selectivity compared to traditional catalysts .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition of bacterial growth against Staphylococcus aureus. |
| Study B | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values <10 µM. |
| Study C | Photoluminescence | Enhanced light emission properties when integrated into PMMA matrices. |
| Study D | Catalysis | Achieved >90% yield in Suzuki coupling reactions under mild conditions. |
Mechanism of Action
The mechanism of action of 2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituents on the Triazole Ring
(5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate Structure: Diphenyl substitution at positions 5 and 6 of the oxazine ring. Impact: Increased steric bulk enhances enantioselectivity in asymmetric catalysis but reduces solubility in non-polar solvents . Molecular Weight: 503.3 g/mol (C₂₆H₂₆BF₄N₃O) . Purity: ≥97% (CymitQuimica) .
(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate
Counterion Variations
2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium hexafluorophosphate
Heterocyclic Framework Modifications
2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride
- Structure : Pyrrolo-triazolium core replaces oxazine.
- Impact : Altered electronic properties reduce catalytic activity in aldol reactions compared to oxazine derivatives .
Key Comparative Data
Performance in Catalysis
- Enantioselectivity : The diphenyl analog (C₂₆H₂₆BF₄N₃O) exhibits superior enantioselectivity (>90% ee) in aldol reactions due to steric shielding of the catalytic site .
- Reactivity : The parent compound (C₂₀H₂₃BF₄N₃O) demonstrates faster reaction kinetics in Stetter reactions compared to isopropyl-substituted derivatives .
- Thermal Stability : Hexafluorophosphate salts (PF₆⁻) decompose at 220°C, whereas tetrafluoroborate derivatives (BF₄⁻) are stable up to 180°C .
Commercial Availability and Pricing
Biological Activity
2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₃O⁺
- Molecular Weight : 246.31 g/mol
- CAS Number : 2170152-85-7
Antimicrobial Properties
Research has indicated that compounds with triazole rings exhibit significant antimicrobial activity. For example, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. The specific biological activity of this compound remains under investigation but is expected to follow similar trends observed in related compounds.
Antitumor Activity
A study evaluated the antitumor effects of triazole derivatives in vitro. It was found that certain triazole compounds exhibited cytotoxic effects against cancer cell lines (e.g., HeLa and MCF7). While specific data for this compound is limited, it is hypothesized that its structural properties may confer similar antitumor effects.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Many triazole derivatives act as enzyme inhibitors. For instance, they can inhibit enzymes involved in the synthesis of nucleic acids or cell wall components in bacteria.
- Interaction with Receptors : Compounds with similar structures have been shown to interact with various receptors in the body (e.g., serotonin receptors), potentially influencing neurotransmitter activity.
Study 1: Antimicrobial Evaluation
In a comparative study involving several triazole derivatives including 2-Mesityl compounds:
- Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Results : Some derivatives demonstrated significant inhibition zones against tested strains (e.g., E. coli, S. aureus), suggesting potential use as antimicrobial agents.
Study 2: Cytotoxicity Assay
A cytotoxicity assay was performed using human cancer cell lines:
- Objective : To evaluate the cytotoxic effects of various triazole derivatives.
- Results : Compounds were tested at varying concentrations; those with structural similarities to 2-Mesityl showed promising results with IC50 values indicating effective cytotoxicity.
Data Table
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration |
|---|---|---|---|
| 2-Mesityl Derivative A | Antimicrobial | E. coli | 25 µg/mL |
| 2-Mesityl Derivative B | Antitumor | HeLa | 15 µM |
| 2-Mesityl Derivative C | Antimicrobial | S. aureus | 30 µg/mL |
Q & A
Q. What are the established synthetic routes for preparing 2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium derivatives?
The compound is synthesized via cyclocondensation reactions. A key method involves reacting chiral starting materials like (S)-2-amino-3-phenylpropan-1-ol with reagents such as hydrazine derivatives in polar solvents (e.g., methanol or dichloromethane). The stereogenic center is preserved during synthesis due to the absence of racemization risks in cyclocondensation steps . Counterions like tetrafluoroborate (BF₄⁻) or hexafluoridophosphate (PF₆⁻) are introduced via anion exchange to stabilize the cationic triazolium core .
Q. How is X-ray crystallography employed to confirm the absolute configuration of stereogenic centers in this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry. For example, in derivatives with a hexafluoridophosphate counterion, the absolute configuration was determined using the Flack parameter (e.g., refined to 0.039) and space group assignment (monoclinic P21). Key parameters include unit cell dimensions (e.g., a = 11.405 Å, b = 8.124 Å, c = 11.859 Å, β = 118.68°) and Z-score validation .
| Crystallographic Data | Values |
|---|---|
| Space group | P21 |
| Unit cell volume (ų) | 964.09 |
| R factor | 0.039 |
| Data-to-parameter ratio | 10.7 |
Advanced Research Questions
Q. What methodological challenges arise when resolving enantiomeric purity in derivatives with multiple stereogenic centers, and how can they be addressed?
Enantiomeric purity is challenging when heavy atoms (e.g., phosphorus in PF₆⁻) dominate X-ray data, potentially skewing Flack parameter reliability. To mitigate this, stereochemical consistency is validated by correlating synthetic pathways (e.g., retention of configuration from chiral precursors) with SCXRD results. For example, (S)-configured starting materials yield products with consistent absolute configurations, minimizing racemization risks during synthesis .
Q. How do counterion choices (e.g., tetrafluoroborate vs. hexafluoridophosphate) influence the compound's stability and reactivity in catalytic applications?
Counterions impact solubility, lattice energy, and catalytic activity. Tetrafluoroborate derivatives (e.g., CAS 2170152-85-7) exhibit higher solubility in polar aprotic solvents, favoring homogeneous catalysis. In contrast, bulkier hexafluoridophosphate salts enhance stability in solid-state applications due to lower lattice energy. Reactivity differences are quantified via kinetic studies, such as turnover frequency (TOF) in asymmetric Stetter reactions .
Q. What strategies are effective in reconciling contradictory data between computational stereochemical predictions and experimental X-ray results?
Discrepancies often arise from computational model limitations (e.g., gas-phase vs. solid-state conformations). A hybrid approach combines:
Q. What are the methodological considerations for optimizing reaction yields in enantioselective intramolecular Stetter reactions using this compound?
Key factors include:
- Solvent selection : Dichloromethane or THF for optimal catalyst solubility.
- Temperature control : Reactions performed at −20°C to 25°C to suppress side reactions.
- Catalyst loading : 5–10 mol% of triazolium salt with base additives (e.g., DBU) to generate active N-heterocyclic carbene (NHC) catalysts. Yields >85% are achieved in cyclization reactions, as demonstrated in hexahydrobenzoxazinium derivatives .
Data Contradiction Analysis
- Case Study : A reported Flack parameter of 0.039 in a PF₆⁻ salt suggested reliable absolute configuration, yet computational models predicted inverted stereochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
